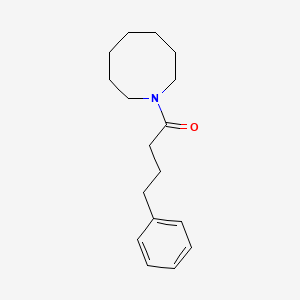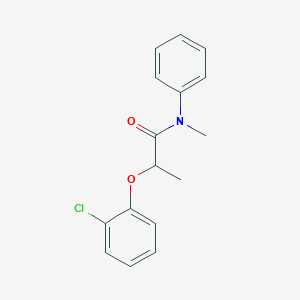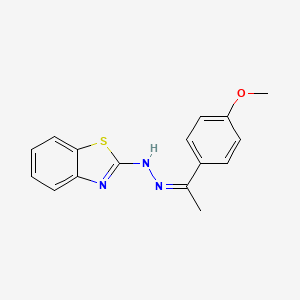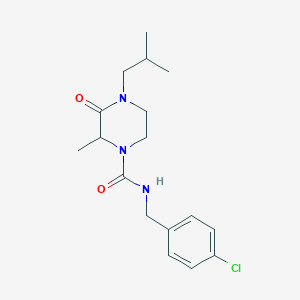![molecular formula C20H30N2O3 B5289664 ethyl 4-[3-(1-adamantyl)-3-oxo-1-propen-1-yl]-1-piperazinecarboxylate](/img/structure/B5289664.png)
ethyl 4-[3-(1-adamantyl)-3-oxo-1-propen-1-yl]-1-piperazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[3-(1-adamantyl)-3-oxo-1-propen-1-yl]-1-piperazinecarboxylate, also known as A-366, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of ethyl 4-[3-(1-adamantyl)-3-oxo-1-propen-1-yl]-1-piperazinecarboxylate is not fully understood. However, it is believed to act by inhibiting the activity of the enzyme histone deacetylase 6 (HDAC6). HDAC6 is involved in the regulation of several cellular processes, including protein degradation, cell migration, and inflammation. Inhibition of HDAC6 by this compound leads to an increase in acetylation of cellular proteins, which can affect cellular processes involved in cancer progression and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 4-[3-(1-adamantyl)-3-oxo-1-propen-1-yl]-1-piperazinecarboxylate in lab experiments is its specificity for HDAC6, which can allow for the study of the role of HDAC6 in cellular processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on ethyl 4-[3-(1-adamantyl)-3-oxo-1-propen-1-yl]-1-piperazinecarboxylate. One area of research could be the development of more potent and selective HDAC6 inhibitors based on the structure of this compound. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent in various diseases. Finally, studies are needed to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of ethyl 4-[3-(1-adamantyl)-3-oxo-1-propen-1-yl]-1-piperazinecarboxylate involves the reaction of 1-adamantylamine with ethyl 4-bromo-3-oxobutanoate to form this compound. This compound has been synthesized by several research groups using different methods, including microwave-assisted synthesis and palladium-catalyzed coupling reactions.
Applications De Recherche Scientifique
Ethyl 4-[3-(1-adamantyl)-3-oxo-1-propen-1-yl]-1-piperazinecarboxylate has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and pain. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent.
Propriétés
IUPAC Name |
ethyl 4-[(E)-3-(1-adamantyl)-3-oxoprop-1-enyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-2-25-19(24)22-7-5-21(6-8-22)4-3-18(23)20-12-15-9-16(13-20)11-17(10-15)14-20/h3-4,15-17H,2,5-14H2,1H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAVHNTUTCEBTO-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C=CC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)/C=C/C(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-({4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}carbonyl)morpholine](/img/structure/B5289586.png)



![ethyl {2-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetate](/img/structure/B5289604.png)
![ethyl 1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]piperidine-3-carboxylate](/img/structure/B5289606.png)
![6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N,N-dimethylpyrazine-2-carboxamide](/img/structure/B5289609.png)

![4-[{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2-methylbutan-2-ol](/img/structure/B5289620.png)
![2-(3-morpholinyl)-N-[2-(6-oxo-3-phenyl-5,6-dihydro-1(4H)-pyridazinyl)ethyl]acetamide hydrochloride](/img/structure/B5289624.png)
![(3S*,4S*)-1-[(2-ethoxypyridin-3-yl)carbonyl]piperidine-3,4-diol](/img/structure/B5289632.png)

![4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-(2-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5289641.png)
![3-methyl-7-(2-methyl-2-phenoxypropanoyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5289649.png)
